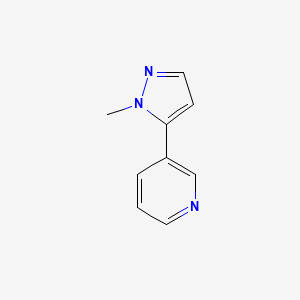

3-(1-methyl-1H-pyrazol-5-yl)pyridine

Description

Significance of Pyrazole-Pyridine Architectures in Chemical Research

Pyrazole-pyridine architectures, which link a five-membered pyrazole (B372694) ring with a six-membered pyridine (B92270) ring, are prominent pharmacophores in drug design and development. nih.gov The fusion or linkage of these two heterocyclic systems can produce a synergistic effect, enhancing the pharmacological potential beyond that of the individual rings. nih.gov This structural motif is integral to the design of therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.gov

In medicinal chemistry, pyrazole derivatives are known for a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the pyridine ring is a ubiquitous feature in many biologically active compounds. The combination of these two scaffolds has been explored for the development of novel kinase inhibitors, such as PIM-1 kinase inhibitors for cancer therapy, and agents targeting neurodegenerative disorders. nih.govnih.gov Beyond pharmaceuticals, pyrazole-pyridine compounds are highly sought after as ligands in coordination chemistry due to their versatile binding capabilities with various metal ions. researchgate.net This has led to their use in the development of new catalysts, functional materials, and luminescent probes.

Historical Overview of Related Heterocyclic Systems

The scientific journey of the heterocyclic systems that constitute 3-(1-methyl-1H-pyrazol-5-yl)pyridine began in the 19th century. Pyridine was first discovered in the 1850s, isolated from an oily mixture produced by the strong heating of bones. britannica.com The term "pyrazole" was introduced to the chemical lexicon later, coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com The first synthesis of the pyrazole ring is credited to either Buchner in 1889, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, or Hans von Pechmann in 1898, who synthesized it from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.comglobalresearchonline.net

A foundational method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, was developed in 1883 and involves the condensation of a β-diketone with a hydrazine. nih.gov The exploration of fused pyrazole-pyridine systems followed, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908. nih.gov The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. wikipedia.org This timeline highlights a systematic progression from discovery and fundamental synthesis to the creation of more complex, functionalized heterocyclic architectures.

Scope and Research Objectives for this compound Investigations

Investigations into this compound and its structural analogs are driven by specific objectives within medicinal chemistry and neuroscience. A primary research focus is its potential as a ligand for muscarinic acetylcholine (B1216132) receptors (M1, M2, M3), which are crucial targets for treating various neurological and physiological conditions. researchgate.net The compound is structurally related to the natural agonist arecoline, and research aims to evaluate how the pyrazole-pyridine scaffold can serve as a bioisosteric replacement for the less stable ester group in arecoline. researchgate.net

The core research objectives for this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and related derivatives.

Muscarinic Receptor Affinity: Quantifying the binding affinity of the compound for different muscarinic receptor subtypes to determine its potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the pyrazole and pyridine rings, such as the position and nature of substituents, influence receptor binding and functional activity. researchgate.net

Development of CNS Agents: Exploring its potential as a small molecule inhibitor or modulator for applications in neuroscience. sigmaaldrich.com

These focused investigations aim to understand the fundamental chemical and biological properties of this compound, with the ultimate goal of developing novel therapeutic agents with improved selectivity and efficacy.

Compound Data

Below are data tables detailing the properties of the subject compound and a list of other chemical names mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64091-87-8 chemscene.com |

| Molecular Formula | C₉H₉N₃ chemscene.com |

| Molecular Weight | 159.19 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 30.71 Ų chemscene.com |

| LogP | 1.4821 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYPMYBQPCRMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616902 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64091-87-8 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine identifies the carbon-carbon bond between the pyridine (B92270) and pyrazole (B372694) rings as the most logical point for disconnection. This bond formation is amenable to well-established palladium-catalyzed cross-coupling reactions. Two primary disconnection approaches are considered:

Disconnection A (Suzuki-Miyaura approach): This pathway involves the disconnection of the C-C bond to yield a 5-halo-1-methyl-1H-pyrazole and a pyridine-3-boronic acid or its corresponding ester. This is a highly convergent and widely utilized strategy in biaryl synthesis.

Disconnection B (Stille approach): Alternatively, the target molecule can be disconnected to a 3-halopyridine and a 1-methyl-5-(trialkylstannyl)-1H-pyrazole. This method offers a complementary approach, particularly when the boronic acid partner is unstable or difficult to prepare.

These retrosynthetic strategies guide the synthesis of the necessary precursors, which are discussed in the following sections.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent on the efficient preparation of appropriately functionalized pyrazole and pyridine precursors.

Pyrazole Ring Synthesis and Functionalization

The 1-methyl-1H-pyrazole core can be synthesized through several established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. For the purpose of cross-coupling, the synthesized pyrazole ring must be functionalized with a leaving group, typically a halogen, at the 5-position.

Synthesis of 1-Methyl-5-halopyrazoles:

The direct halogenation of 1-methylpyrazole (B151067) is a common method for installing the necessary handle for cross-coupling. Iodination can be achieved using N-iodosuccinimide (NIS) in a suitable solvent. cymitquimica.com Similarly, bromination can be accomplished using N-bromosuccinimide (NBS). The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine has been reported starting from diethyl butynedioate and methylhydrazine, followed by bromination and subsequent functional group manipulations. google.com

A general procedure for the iodination of 1-methylpyrazole is outlined below:

| Reagent | Conditions | Product | Yield |

| N-Iodosuccinimide (NIS) | Acetonitrile, room temp. | 5-Iodo-1-methyl-1H-pyrazole | Good |

This table represents a typical procedure for the iodination of 1-methylpyrazole.

Pyridine Ring Synthesis and Functionalization

For the Suzuki-Miyaura coupling, pyridine-3-boronic acid is a key precursor. It can be prepared from 3-bromopyridine (B30812) through a lithium-halogen exchange followed by reaction with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis.

For the Stille coupling, 3-bromopyridine or 3-iodopyridine (B74083) are readily available commercial starting materials.

Cross-Coupling Approaches for Pyridine-Pyrazole Linkage Formation

The cornerstone of the synthesis of this compound is the palladium-catalyzed cross-coupling reaction to form the pivotal C-C bond between the two heterocyclic rings.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of synthesizing the target molecule, this reaction involves the coupling of a 5-halo-1-methyl-1H-pyrazole with pyridine-3-boronic acid or its pinacol (B44631) ester.

A representative protocol for the Suzuki-Miyaura coupling is detailed in the following table:

| Pyrazole Precursor | Pyridine Precursor | Catalyst | Base | Solvent | Temperature | Product | Yield |

| 5-Iodo-1-methyl-1H-pyrazole | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 °C | This compound | Moderate to Good |

| 5-Bromo-1-methyl-1H-pyrazole | Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343)/H₂O | 100 °C | This compound | Good |

This interactive table outlines typical conditions for the Suzuki-Miyaura coupling to synthesize this compound. The yields are generally reported to be in the moderate to good range for similar biaryl syntheses. nih.govresearchgate.net

Stille Coupling Methodologies

The Stille coupling provides an alternative and powerful strategy for the synthesis of this compound. This reaction couples an organotin reagent, such as 1-methyl-5-(tributylstannyl)-1H-pyrazole, with a halopyridine.

The required 1-methyl-5-(tributylstannyl)-1H-pyrazole can be prepared from 1-methylpyrazole by deprotonation with a strong base like n-butyllithium followed by quenching with tributyltin chloride.

A general procedure for the Stille coupling is presented below:

| Pyrazole Precursor | Pyridine Precursor | Catalyst | Ligand | Solvent | Temperature | Product | Yield |

| 1-Methyl-5-(tributylstannyl)-1H-pyrazole | 3-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 110 °C | This compound | Good |

| 1-Methyl-5-(tributylstannyl)-1H-pyrazole | 3-Iodopyridine | PdCl₂(PPh₃)₂ | - | DMF | 80 °C | This compound | Good to Excellent |

This interactive table illustrates representative conditions for the Stille coupling to form this compound. The reaction is known for its tolerance to a wide range of functional groups.

Negishi Coupling Strategies

The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction that utilizes organozinc reagents and organic halides, typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This method is well-suited for the synthesis of bi-heterocyclic compounds like this compound due to its high functional group tolerance and the high reactivity of organozinc species, which often allows for milder reaction conditions compared to other coupling methods. wikipedia.orgorgsyn.org

The synthesis of this compound via Negishi coupling can be envisioned through two primary disconnection approaches:

Route A: Coupling of a 3-halopyridine with a (1-methyl-1H-pyrazol-5-yl)zinc halide.

Route B: Coupling of a 5-halo-1-methyl-1H-pyrazole with a pyridin-3-ylzinc halide.

In Route A, the required (1-methyl-1H-pyrazol-5-yl)zinc reagent can be prepared from 5-halo-1-methyl-1H-pyrazole through halogen-metal exchange or by direct deprotonation of 1-methyl-1H-pyrazole followed by transmetalation with a zinc salt (e.g., ZnCl₂). Similarly, for Route B, the pyridin-3-ylzinc halide is typically generated from a 3-halopyridine by reaction with an activated zinc metal or via transmetalation from a corresponding organolithium or Grignard reagent. orgsyn.org The subsequent cross-coupling with the appropriate halo-heterocycle in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or catalysts generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, would yield the target compound. wikipedia.orgnih.gov The choice of halide (I, Br, Cl) on the electrophilic partner is crucial, with iodides being the most reactive, followed by bromides and then chlorides. orgsyn.org

Table 1: Representative Conditions for Negishi Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Organozinc Reagent | (1-methyl-1H-pyrazol-5-yl)zinc chloride or Pyridin-3-ylzinc bromide | orgsyn.orgnih.gov |

| Organic Halide | 3-Bromopyridine or 5-Iodo-1-methyl-1H-pyrazole | wikipedia.orgorgsyn.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Ni(acac)₂ | wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | nih.gov |

| Temperature | Room Temperature to 80 °C | nih.govnih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Negishi reaction, several other transition metal-catalyzed cross-couplings are paramount for the synthesis of biaryl and bi-heteroaryl structures. The Suzuki-Miyaura and Stille couplings are two of the most prominent and widely used methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably one of the most utilized cross-coupling methods, involving the reaction of an organoboron species (typically a boronic acid or boronate ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts. organic-chemistry.org

The synthesis of this compound would involve coupling 3-pyridylboronic acid with a 5-halo-1-methyl-1H-pyrazole or, conversely, (1-methyl-1H-pyrazol-5-yl)boronic acid with a 3-halopyridine. The reaction is performed in the presence of a base, which is crucial for the transmetalation step of the catalytic cycle. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine ligands like SPhos and XPhos showing high efficacy for coupling nitrogen-rich heterocycles. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Organoboron Reagent | 3-Pyridylboronic acid or (1-methyl-1H-pyrazol-5-yl)boronic acid | nih.gov |

| Organic Halide | 5-Bromo-1-methyl-1H-pyrazole or 3-Chloropyridine | nih.govnih.gov |

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos | nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.gov |

| Solvent | Dioxane/H₂O, Toluene, DMF | nih.gov |

| Temperature | 60 °C to 110 °C | nih.gov |

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.org While the toxicity of organotin compounds is a significant drawback, the reaction is highly versatile and tolerant of a wide range of functional groups, and the organostannane reagents are often stable to air and moisture. organic-chemistry.orgwikipedia.orglibretexts.org

For the target molecule, this would entail the reaction of 3-(tributylstannyl)pyridine (B1335939) with 5-halo-1-methyl-1H-pyrazole, or 5-(tributylstannyl)-1-methyl-1H-pyrazole with a 3-halopyridine. The reaction typically does not require a base but may benefit from additives like copper(I) iodide or lithium chloride to facilitate the transmetalation step. organic-chemistry.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. harvard.edu The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. harvard.edursc.org The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, DoM could be applied to either the pyridine or the pyrazole ring.

Metalation of 1-methyl-1H-pyrazole: The N-methyl group of the pyrazole ring is a weak directing group. However, deprotonation of 1-methyl-1H-pyrazole with a strong base like n-butyllithium preferentially occurs at the C5 position due to the acidity of this proton, which is influenced by the adjacent nitrogen atom. The resulting 5-lithiated pyrazole is a nucleophile that could potentially be used in a cross-coupling reaction with a 3-halopyridine.

Metalation of Pyridine: Direct deprotonation of pyridine itself with organolithium reagents is often complicated by competitive nucleophilic addition to the ring. rsc.org To achieve selective ortho-metalation, a directing group is required on the pyridine ring. For forming a bond at the 3-position, one would need to start with a pyridine already bearing a DMG at the 2- or 4-position and then use a different synthetic sequence. A more direct C-H functionalization approach would involve generating a 3-pyridyl organometallic species through halogen-metal exchange from a 3-halopyridine, which could then be coupled with an electrophilic pyrazole derivative.

A plausible DoM-based strategy would be the deprotonation of 1-methyl-1H-pyrazole at C5, followed by transmetalation to a zinc or tin species, and subsequent palladium-catalyzed cross-coupling with a 3-halopyridine, effectively merging the DoM and cross-coupling strategies.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry considerations for the cross-coupling methodologies described above include:

Solvent Selection: Traditional cross-coupling reactions often use volatile and toxic organic solvents like toluene or dioxane. Greener alternatives include using water, polyethylene (B3416737) glycol (PEG), or ionic liquids. nih.govyoutube.com Performing reactions in water, often with the aid of surfactants to create micelles, can significantly reduce the environmental footprint.

Catalyst Efficiency and Recovery: The use of precious metals like palladium is a concern. Green approaches focus on using very low catalyst loadings (ppm levels), developing highly active catalysts that operate under mild conditions (e.g., room temperature), and employing heterogeneous catalysts or catalyst recycling systems to minimize metal waste. youtube.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. Designing a one-pot synthesis, for instance, by generating an organometallic reagent in situ and coupling it without isolation, aligns with green chemistry principles. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation or ultrasonic production can dramatically reduce reaction times and energy consumption compared to conventional heating. youtube.com

Alternative Reagents: The Suzuki-Miyaura coupling is often considered greener than the Stille coupling due to the lower toxicity of boron reagents compared to tin reagents. organic-chemistry.org

By integrating these principles, such as performing a Suzuki-Miyaura coupling in an aqueous medium with a recyclable, high-activity palladium catalyst, the synthesis of this compound can be made more sustainable.

Stereoselective Synthesis Considerations (if applicable)

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. nih.gov This is a critical consideration in the synthesis of chiral molecules, where different enantiomers or diastereomers can have distinct biological activities.

The target compound, this compound, is an achiral molecule. It does not possess any chiral centers (a carbon or other atom bonded to four different groups) and does not exhibit other forms of stereoisomerism such as geometric isomerism in the aromatic rings. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of the parent compound itself. If, however, chiral substituents were to be introduced onto either the pyrazole or pyridine rings, or if a chiral derivative were the target, then enantioselective or diastereoselective methods would become necessary to control the three-dimensional arrangement of the final product. rsc.org

Spectroscopic and Advanced Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 3-(1-methyl-1H-pyrazol-5-yl)pyridine, advanced NMR experiments are essential to unambiguously assign the signals of all protons and carbons.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) experiments are required for a complete and accurate assignment of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the adjacent protons on the pyridine (B92270) ring, aiding in their sequential assignment. It would also show a correlation between the two protons on the pyrazole (B372694) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.eduyoutube.com This is a highly sensitive method for assigning carbon resonances based on their attached, and usually pre-assigned, protons. columbia.edu For instance, the signal for the methyl protons would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. columbia.edu Key expected correlations for this compound would include:

Correlations from the N-methyl protons to the C5 and N1 atoms of the pyrazole ring.

Correlations between the pyrazole protons and the pyridine carbons, and vice-versa, confirming the connection point between the two rings.

Correlations between protons and carbons within the pyridine ring, further confirming their assignments.

The following table illustrates the type of data that would be generated from these 2D NMR experiments for the structural elucidation of the compound.

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

| H-Pyridine (ortho to N) | H-Pyridine (meta to N) | C-Pyridine (ortho) | C-Pyridine (meta), C-Pyridine (para) |

| H-Pyridine (meta to N) | H-Pyridine (ortho), H-Pyridine (para) | C-Pyridine (meta) | C-Pyridine (ortho), C-Pyridine (ipso) |

| H-Pyridine (para to N) | H-Pyridine (meta to N) | C-Pyridine (para) | C-Pyridine (meta), C-Pyridine (ortho) |

| H-Pyrazole (H4) | H-Pyrazole (H3) | C-Pyrazole (C4) | C-Pyrazole (C3), C-Pyrazole (C5) |

| H-Pyrazole (H3) | H-Pyrazole (H4) | C-Pyrazole (C3) | C-Pyrazole (C4), C-Pyrazole (C5) |

| H-Methyl (N-CH₃) | None | C-Methyl (N-CH₃) | C-Pyrazole (C5), C-Pyrazole (N1-C) |

Note: This table represents expected correlations and is for illustrative purposes.

Currently, there is no specific solid-state NMR data available in the literature for this compound. If the compound exists as a solid, this technique could provide valuable information, especially in cases where single crystals suitable for X-ray diffraction cannot be obtained. Solid-state NMR can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and dynamics in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₉H₉N₃. chemscene.com HRMS can confirm this formula by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass. mdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Nominal Mass | 159 amu |

| Monoisotopic (Exact) Mass | 159.080 |

| Expected HRMS Result (e.g., [M+H]⁺) | 160.087 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. As of now, a specific crystal structure for this compound has not been reported in publicly accessible databases.

Should single crystals of the compound be grown, the analysis would involve collecting diffraction data and refining the structural model. The resulting data would be presented in a standardized crystallographic information file (CIF). A hypothetical data table for such an analysis is presented below, based on data formats for similar heterocyclic compounds. nih.govmdpi.com

| Parameter | Example Value |

| Empirical formula | C₉H₉N₃ |

| Formula weight | 159.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.5 Å, b = 16.5 Å, c = 7.9 Åα = 90°, β = 97.7°, γ = 90° |

| Volume | 1636 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.29 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.04, wR₂ = 0.10 |

| Goodness-of-fit on F² | 1.03 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

The crystal packing of this compound would be governed by various non-covalent intermolecular interactions. Based on its structure, potential interactions include:

π–π Stacking: The aromatic pyridine and pyrazole rings could engage in π–π stacking interactions, where the planes of the rings in adjacent molecules align in a parallel or offset fashion. nih.gov

C–H···N Hydrogen Bonds: Weak hydrogen bonds could form between carbon-bound hydrogen atoms (from the methyl group or the aromatic rings) and the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. iucr.org

Conformational Analysis in the Solid State

The precise solid-state conformation of this compound, as determined by single-crystal X-ray diffraction, is not extensively detailed in publicly available literature. However, analysis of structurally related compounds allows for a well-founded prediction of its molecular geometry. The key conformational feature of this molecule is the dihedral angle between the planes of the pyridine and the 1-methyl-pyrazole rings.

In linked bi-aromatic systems, a twisted, non-coplanar arrangement is typically favored to minimize steric repulsion between adjacent hydrogen atoms on the two rings. For instance, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals a significant dihedral angle of 60.83(5)° between its phenyl and pyrazole rings mdpi.com. Similarly, an analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine shows a dihedral angle of 67.9(1)° between its two pyrazolyl rings, further illustrating the tendency for these systems to adopt non-planar conformations researchgate.net. Studies on other pyrazole derivatives also highlight the existence of conformational variability, where different torsion angles are observed in the solid state due to crystal packing effects nih.gov.

Based on these precedents, this compound is expected to adopt a conformation where the two heterocyclic rings are twisted relative to each other. The single rotatable bond connecting the pyridine C3 and pyrazole C5 atoms allows for this torsional freedom chemscene.com. The final conformation in the solid state would be a balance between minimizing intramolecular steric strain and optimizing intermolecular packing interactions, such as C–H···N hydrogen bonds, which are known to influence crystal packing in similar nitrogen-containing heterocycles. researchgate.net

Table 1: Predicted Solid-State Conformational Parameters for this compound Based on Analogous Structures

| Parameter | Expected Characteristic | Rationale based on Analogous Compounds |

|---|---|---|

| Ring-Ring Dihedral Angle | Non-coplanar (twisted) | Observed angles in related structures are significant (e.g., 60.83°), indicating steric hindrance prevents planarity. mdpi.com |

| Molecular Geometry | Asymmetric | The molecule lacks internal symmetry due to the twisted conformation and substitution pattern. |

| Key Torsion Angle | N(pyridine)-C3-C5-N1(pyrazole) | This angle defines the relative orientation of the two rings and is expected to be significantly different from 0° or 180°. |

| Influencing Factors | Intramolecular steric hindrance, intermolecular crystal packing forces | The final solid-state structure is a compromise between minimizing internal energy and maximizing packing efficiency. nih.govacs.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Pyrazole Rings researchgate.net |

| Methyl C-H Asymmetric/Symmetric Stretch | 3000 - 2850 | -CH₃ Group derpharmachemica.com |

| C=C and C=N Ring Stretching | 1620 - 1430 | Pyridine & Pyrazole Rings aps.orgresearchgate.net |

| Methyl Asymmetric/Symmetric Deformation | 1465 - 1370 | -CH₃ Group derpharmachemica.com |

| Aromatic C-H In-plane Bending | 1300 - 1000 | Pyridine & Pyrazole Rings core.ac.uk |

| C-CH₃ Stretch | ~1295 | Pyridine/Pyrazole-Methyl niscpr.res.in |

| Ring Breathing/Deformation | 1050 - 800 | Pyridine & Pyrazole Rings aps.org |

| Aromatic C-H Out-of-plane Bending | 900 - 675 | Pyridine & Pyrazole Rings derpharmachemica.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum (UV-Vis) of this compound is predicted to show characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated π-systems of the pyridine and pyrazole rings. researchgate.net For similar phenyl-pyrazole systems, absorption maxima are typically observed in the 250-390 nm range. researchgate.netnist.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker and may be observed as shoulders on the more intense π → π* absorption bands.

Compounds with linked pyrazolyl-pyridine structures are known to be fluorescent. nih.govdpi-journals.com For example, the related ligand 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine is fluorescent, and its emission is sensitive to the presence of metal ions. dpi-journals.com Another derivative, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, also exhibits intrinsic fluorescence that can be quenched upon complexation. nih.gov Therefore, it is highly probable that this compound also possesses fluorescent properties, likely emitting in the blue region of the spectrum, although specific data on its quantum yield and emission maximum are not available.

Furthermore, the utility of this structural motif in optoelectronics is demonstrated by the use of the closely related 2-(3-methyl-1H-pyrazol-5-yl)pyridine as an ancillary ligand in iridium(III) complexes, which are highly efficient green phosphorescent emitters for organic light-emitting diodes (OLEDs). rsc.org This indicates that the electronic structure of the pyrazolyl-pyridine core is well-suited to participate in and facilitate efficient photophysical processes.

Table 3: Predicted Electronic and Photophysical Properties for this compound

| Property | Expected Characteristic | Associated Electronic Transition |

|---|---|---|

| UV-Vis Absorption (λmax) | ~250-390 nm | π → π* and n → π researchgate.netnist.gov |

| Fluorescence | Expected to be fluorescent | Emission from lowest singlet excited state (S₁) to ground state (S₀) nih.govdpi-journals.com |

| Molar Absorptivity (ε) | High for π → π; Low for n → π* | Transition probability (allowed vs. forbidden) |

Computational and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 3-(1-methyl-1H-pyrazol-5-yl)pyridine, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its electronic structure. ijcrt.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrazole (B372694) ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring. This distribution suggests that the pyrazole moiety would be the primary site for electrophilic attack, whereas the pyridine ring would be more susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual experimental or more detailed computational values may vary.

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool to understand the charge distribution and reactive sites of a molecule. researchgate.net The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

In the case of this compound, the EPS map is expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the N2 nitrogen of the pyrazole ring, highlighting their roles as primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It examines the charge distribution among atoms and the nature of the bonding and antibonding orbitals. niscpr.res.in NBO analysis can quantify hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov

Table 2: Illustrative Natural Charges on Key Atoms of this compound from NBO Analysis

| Atom | Natural Charge (e) |

| N (Pyridine) | -0.65 |

| N1 (Pyrazole) | -0.20 |

| N2 (Pyrazole) | -0.50 |

| C5 (Pyrazole) | +0.30 |

| C3 (Pyridine) | +0.15 |

Note: These charge values are illustrative and represent typical trends observed in similar molecules.

Conformational Analysis and Energy Minima Exploration

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyridine and pyrazole rings. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological targets.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. bohrium.com For this compound, a PES scan of the dihedral angle defined by the atoms connecting the two rings would reveal the most stable conformations (energy minima) and the transition states (energy maxima) for rotation.

It is expected that the molecule will have two main low-energy conformations: a planar or near-planar conformation, where the two rings are coplanar, and a non-planar or twisted conformation. The planarity is often influenced by steric hindrance between the hydrogen atoms on the adjacent rings. The rotational barrier is the energy difference between the most stable and the highest energy conformation. In related bis(pyrazolyl)pyridine compounds, dihedral angles between the pyridine and pyrazole rings can vary significantly, indicating conformational flexibility. researchgate.netnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account the solvent effects and temperature. eurasianjournals.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states in a given environment. researchgate.net

For this compound, an MD simulation in a solvent like water would show the dynamic interplay between the solute and solvent molecules and how this affects the conformational preferences of the compound. The simulations would likely show that the molecule is not rigid but exhibits significant fluctuations in the dihedral angle between the two rings. These simulations are instrumental in understanding how the molecule might adapt its shape upon binding to a receptor.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the elucidation of relationships between molecular structure and spectroscopic data. jocpr.comsuperfri.org

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating NMR parameters. researchgate.netrsc.org

Predictions are typically performed on the molecule's optimized geometry. The calculated shifts are then often scaled via a linear regression analysis based on a comparison between experimental and calculated shifts for related reference compounds, such as tetramethylsilane (B1202638) (TMS), to improve agreement with experimental values. jocpr.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyridine and pyrazole rings, as well as the N-methyl group. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by factors like electron density and the anisotropic effects of the aromatic rings. ipb.pt

Below is a table of hypothetical, yet representative, predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine C2-H | 8.65 |

| ¹H | Pyridine C4-H | 7.80 |

| ¹H | Pyridine C5-H | 7.35 |

| ¹H | Pyridine C6-H | 8.50 |

| ¹H | Pyrazole C3-H | 7.60 |

| ¹H | Pyrazole C4-H | 6.40 |

| ¹H | N-CH₃ | 3.90 |

| ¹³C | Pyridine C2 | 150.5 |

| ¹³C | Pyridine C3 | 130.0 |

| ¹³C | Pyridine C4 | 137.0 |

| ¹³C | Pyridine C5 | 124.0 |

| ¹³C | Pyridine C6 | 149.0 |

| ¹³C | Pyrazole C3 | 141.0 |

| ¹³C | Pyrazole C4 | 107.5 |

| ¹³C | Pyrazole C5 | 142.0 |

| ¹³C | N-CH₃ | 38.5 |

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. derpharmachemica.com These calculations are typically performed at the same level of theory as geometry optimization, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. rsc.org

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are commonly scaled using empirical scaling factors to achieve better correspondence with experimental data. derpharmachemica.com Simulated spectra for this compound would show characteristic bands corresponding to C-H, C=C, and C=N stretching vibrations of the pyridine and pyrazole rings, as well as bending and deformation modes. researchgate.net The N-CH₃ group would also exhibit distinct stretching and bending vibrations. derpharmachemica.com

The following table presents predicted key vibrational frequencies for the compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on both pyridine and pyrazole rings. |

| Methyl C-H Stretch | 3000-2900 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. derpharmachemica.com |

| C=N/C=C Stretch | 1610-1450 | Ring stretching vibrations characteristic of the pyrazole and pyridine heterocycles. researchgate.net |

| Methyl C-H Deformation | 1460-1380 | Asymmetric and symmetric bending of the N-CH₃ group. derpharmachemica.com |

| Ring Deformation | 1050-1000 | In-plane ring breathing modes. |

| C-H Out-of-Plane Bend | 900-700 | Bending of C-H bonds out of the plane of the aromatic rings. |

Reactivity Indices and Fukui Function Analysis

Computational chemistry provides powerful tools to predict the reactivity of a molecule. Based on DFT, various reactivity descriptors can be calculated to understand the chemical behavior of this compound. These indices help in identifying the most probable sites for electrophilic and nucleophilic attacks. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index (ω), which quantifies the energy stabilization when the system acquires additional electronic charge from the environment. nih.govresearchgate.net

For a more detailed analysis, local reactivity is assessed using Fukui functions, f(r). The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. The function f⁺(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while f⁻(r) corresponds to reactivity towards an electrophilic attack (electron donation). researchgate.net By calculating these values for each atom in this compound, one can pinpoint the most reactive centers. For instance, nitrogen atoms are often sites for electrophilic attack, while certain carbon atoms may be susceptible to nucleophilic attack. nih.gov

| Descriptor | Conceptual Meaning | Relevance to this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A measure of chemical stability and reactivity. researchgate.net |

| Global Electrophilicity (ω) | Propensity to accept electrons | Quantifies the molecule's behavior as an electrophile. |

| Fukui Function f⁺ | Local reactivity for nucleophilic attack | Identifies the most likely atoms to be attacked by a nucleophile. nih.gov |

| Fukui Function f⁻ | Local reactivity for electrophilic attack | Identifies the most likely atoms to be attacked by an electrophile. nih.gov |

Solvent Effects on Molecular Properties through Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to computationally investigate these effects. mdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This method allows for the calculation of molecular properties in different solvents without the high computational cost of explicitly modeling individual solvent molecules. rsc.org

For this compound, these models can be used to predict how properties like conformational stability, dipole moment, and electronic absorption spectra change in solvents of varying polarity (e.g., from a nonpolar solvent like cyclohexane (B81311) to a polar one like methanol (B129727) or water). rsc.org For example, a polar solvent is expected to increase the molecule's dipole moment and could potentially stabilize a more polar tautomer or conformer over others. mdpi.com Furthermore, solvent effects on UV-Vis spectra, such as shifts in absorption maxima (solvatochromism), can be simulated, providing insights into the electronic transitions of the molecule in solution. rsc.org

Advanced Computational Techniques (e.g., AI/ML-driven property prediction)

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in chemical and pharmaceutical research. nih.goved.ac.uk These techniques are used to build predictive models for a wide range of molecular properties, often referred to as quantitative structure-property relationship (QSPR) models. nih.gov Instead of relying solely on first-principles quantum calculations for a single molecule, ML models learn from large datasets of existing molecules and their measured properties.

For a compound like this compound, various properties could be predicted using AI/ML. This includes physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity), and biological activities. nih.govnih.gov

Modern approaches utilize sophisticated molecular representations, such as molecular fingerprints or graph-based representations processed by graph neural networks, to capture complex structural features. ed.ac.uk Automated ML pipelines have been developed to streamline the process of model building, from data processing to model training and validation, making these powerful tools more accessible. researchgate.net While a specific AI/ML model for this compound may not be publicly documented, its properties can be predicted by general models trained on diverse chemical datasets. chemrxiv.org This data-driven approach complements traditional quantum chemical calculations, offering rapid screening and property prediction that can accelerate the discovery and development process. nih.gov

Chemical Reactivity and Mechanistic Pathways of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 3-(1-methyl-1H-pyrazol-5-yl)pyridine is a regiochemically complex process due to the opposing directing effects of the two rings. The pyrazole (B372694) ring, being electron-rich, is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. nih.govmdpi.com Theoretical and experimental studies on various pyrazole derivatives consistently show that electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C4 position of the pyrazole ring. beilstein-archives.orgsemanticscholar.orgnih.govresearchgate.net This is attributed to the stabilization of the cationic intermediate by the two nitrogen atoms.

Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). In the case of this compound, the C3 position is already substituted. Therefore, any electrophilic attack on the pyridine ring would be expected to be slow and likely directed to its C5 position.

In direct competition, the C4 position of the pyrazole ring is the most probable site of electrophilic attack. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) as halogenating agents occurs selectively at the C4 position of the pyrazole ring. beilstein-archives.orgresearchgate.net Similarly, nitration of pyrazole derivatives often yields the 4-nitro product. semanticscholar.orgnih.gov It is important to note that harsh nitrating conditions can lead to the formation of dinitro derivatives. nih.govacs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product | Reference |

|---|---|---|

| Halogenation (e.g., NBS, NCS) | 3-(4-Halo-1-methyl-1H-pyrazol-5-yl)pyridine | beilstein-archives.orgresearchgate.net |

Nucleophilic Attack Sites and Reactivity

The pyridine ring, being electron-deficient, is a primary target for nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the pyrazolyl substituent at the C3 position further influences the reactivity of the pyridine ring. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the pyridine ring. For instance, pyridines substituted with halogens can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various boronic acids in the presence of a palladium catalyst. nih.govtcichemicals.commdpi.com

The pyrazole ring itself is generally less susceptible to nucleophilic attack than the pyridine ring. However, the C3 and C5 positions of the pyrazole ring are considered electrophilic in nature and can be attacked by strong nucleophiles. mdpi.com In the context of this compound, nucleophilic attack on the pyrazole ring is less likely compared to the pyridine ring, especially if the pyridine ring is activated, for example by quaternization of the nitrogen atom.

Oxidation and Reduction Chemistry

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

Reduction of the this compound molecule can occur at either the pyridine or the pyrazole ring, depending on the reaction conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. The pyrazole ring is generally more resistant to reduction, but under harsh conditions, it can also be reduced. For example, pyrazolines, which are partially reduced pyrazoles, are known intermediates in some reduction reactions. csic.es The reduction of related pyrazolylpyridine systems has been used to generate novel ligands for metal complexes. znaturforsch.com

Heterocyclic Ring Opening and Rearrangement Pathways

While the aromatic nature of both the pyrazole and pyridine rings imparts significant stability to this compound, ring-opening and rearrangement reactions can occur under specific conditions, often involving high energy inputs such as heat or light, or through specific chemical transformations.

For pyrazole derivatives, thermal rearrangements are known to occur. For example, 3H-pyrazoles can undergo van Alphen-Hüttel rearrangement upon heating in a polar solvent, which involves substituent migrations. researchgate.net Theoretical studies on the thermal rearrangements of silyl-substituted pyrazolines suggest that stepwise mechanisms involving diradical intermediates can be operative. nih.gov

Ring-opening of the pyrazole ring is less common for aromatic pyrazoles but can be induced. For instance, pyrazolines have been shown to undergo unexpected ring-opening when reacted with activated alkynes. znaturforsch.com For the pyridine ring, ring-opening is also a known, albeit less common, process that can occur under specific reactive conditions.

Derivatization Reactions at the Pyrazole Nitrogen Atom

The pyrazole nitrogen in this compound is already substituted with a methyl group, which precludes many of the typical N-functionalization reactions seen in N-unsubstituted pyrazoles, such as N-alkylation or N-acylation. However, reactions involving the N-methyl group itself are conceivable, such as N-demethylation, although this would likely require harsh conditions.

More relevant to this specific compound would be reactions that proceed via quaternization of the pyrazole nitrogen. While less basic than the pyridine nitrogen, the N2 nitrogen of the pyrazole ring can be alkylated, leading to the formation of a pyrazolium (B1228807) salt. Such transformations would significantly alter the electronic properties and reactivity of the pyrazole ring.

Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several avenues for functionalization, primarily through metal-catalyzed cross-coupling reactions. If a halogen atom is introduced onto the pyridine ring, for example at the C2, C4, or C6 positions, it can serve as a handle for a variety of transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A bromo- or iodo-substituted derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This methodology has been successfully applied to synthesize a variety of pyridine-based derivatives with diverse functionalities. nih.govmdpi.com

Other transition metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be employed to further functionalize a halogenated derivative of the title compound, allowing for the introduction of a wide array of substituents onto the pyridine ring. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not widely available in the public domain. However, the general principles of reaction kinetics and thermodynamics for the individual pyrazole and pyridine systems can provide valuable insights.

The kinetics of electrophilic substitution on the pyrazole ring are generally faster than on the pyridine ring due to the higher electron density of the pyrazole. The rate of nucleophilic substitution on the pyridine ring would be dependent on the nature of the leaving group and the nucleophile.

Thermodynamic considerations, such as the relative stability of intermediates and products, play a crucial role in determining the outcome of reactions. For example, in electrophilic substitution, the formation of the more stable cationic intermediate will dictate the regioselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable data on the thermodynamic parameters of reaction pathways, including activation energies and reaction enthalpies, helping to predict the most favorable outcomes. nih.gov For instance, thermodynamic calculations on related pyrazole systems have been used to determine the equilibrium between different tautomers. nih.gov

Kinetic studies of related Suzuki cross-coupling reactions have shown that the reaction rate is influenced by factors such as the nature of the catalyst, the solvent, the base, and the temperature. mdpi.com

Coordination Chemistry and Ligand Applications of 3 1 Methyl 1h Pyrazol 5 Yl Pyridine

Design Principles for Metal Ligands Incorporating the Pyrazole-Pyridine Scaffold

The design of metal ligands based on the pyrazole-pyridine scaffold is guided by several key principles aimed at tailoring the electronic and steric properties of the resulting metal complexes. The pyrazole (B372694) moiety itself is a five-membered heterocycle with two adjacent nitrogen atoms, making it a significant ligand in coordination chemistry due to its ability to form a variety of coordination complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities. unicam.it

The fundamental 2,2'-bipyridine (B1663995) (bpy) structure is a common starting point for designing N-donor ligands. Replacing one of the pyridine (B92270) rings with a pyrazole ring, as seen in pyrazolylpyridines, introduces several important changes. Pyrazole is a π-excessive system, which makes it a poorer π-acceptor compared to pyridine. This modification in the ligand's electronic properties can influence the kinetic stability, coordination structures, and physicochemical characteristics of the metal complexes they form. mdpi.com

Furthermore, the nitrogen atoms within the pyrazole ring offer different coordination possibilities. The sp2-hybridized nitrogen is a good electron donor, while the NH group in an unsubstituted pyrazole can be deprotonated to form a bridging counter-ion. In the case of 3-(1-methyl-1H-pyrazol-5-yl)pyridine, the methylation of the N1-position of the pyrazole ring prevents this deprotonation, thus limiting its role to that of a neutral bidentate or monodentate ligand. This N-methylation also influences the steric environment around the metal center.

The position of the pyridine ring attachment to the pyrazole ring is another critical design element. In the case of this compound, the linkage at the 5-position of the pyrazole ring, in conjunction with the adjacent pyridine nitrogen, allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The substituents on both the pyrazole and pyridine rings can be systematically varied to fine-tune the ligand's properties. For instance, the introduction of bulky groups can create specific steric constraints that influence the coordination geometry and the accessibility of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

The coordination of this compound and its analogues to transition metals has been explored, leading to complexes with interesting photophysical and catalytic properties.

Ruthenium (Ru): While specific studies on ruthenium complexes with this compound are limited, research on related pyrazole-based ligands bearing a pyridine moiety provides valuable insights. For instance, neutral arene-ruthenium(II) complexes with 3-methyl-1-(pyridin-2-yl)-5-pyrazolone have been synthesized and characterized. unicam.itmdpi.com These studies reveal that such ligands can coordinate to ruthenium in a κ²-N,N' fashion. mdpi.com The synthesis of these complexes is typically achieved by reacting the ligand with a ruthenium arene precursor, such as [Ru(arene)Cl₂]₂, in the presence of a base.

Iridium (Ir): Iridium(III) complexes incorporating pyrazole-pyridine derivatives have been synthesized and investigated for their potential applications in organic light-emitting diodes (OLEDs). In a study of highly efficient green electroluminescent iridium(III) complexes, 2-(3-methyl-1H-pyrazol-5-yl)pyridine, an isomer of the title compound, was used as an ancillary ligand. rsc.org The synthesis of these heteroleptic iridium(III) complexes involved the reaction of a cyclometalated iridium(III) dimer with the pyrazole-pyridine ligand. rsc.org The resulting complexes exhibited high phosphorescence quantum efficiencies. rsc.org

Rhodium (Rh): There is limited information available in the surveyed literature specifically on rhodium complexes with this compound. However, studies on rhodium(III) complexes with other isomeric pyrazolylpyrimidine ligands have been reported, where the ligand coordinates in a tridentate N^N^C fashion after C-H activation. rsc.org

Copper (Cu): Copper(I) complexes with pyrazole-pyridine ligands have been shown to exhibit interesting photoluminescent properties. For example, a series of emissive Cu(I) cationic complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) co-ligands have been synthesized. nih.gov The synthesis involved the reaction of the pyrazole-pyridine ligand with a copper(I) precursor followed by the addition of the phosphine ligand. nih.gov These complexes displayed bright emission in the solid state. nih.gov

Zinc (Zn): Zinc(II) complexes with pyrazole-pyridine ligands have also been synthesized and structurally characterized. For example, a dichlorido[3,5-dimethyl-1-(pyridin-2-yl)-κN)-1H-pyrazole-κN²]zinc(II) complex was prepared and its crystal structure revealed a distorted tetrahedral geometry around the zinc center. unicam.it

A summary of representative transition metal complexes with pyrazole-pyridine ligands is presented in the table below.

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

| Ru(II) | 3-methyl-1-(pyridin-2-yl)-5-pyrazolone | [Ru(hmb)(Lpy)Cl] | Distorted Octahedral | mdpi.com |

| Ir(III) | 2-(3-methyl-1H-pyrazol-5-yl)pyridine | Ir-me | Octahedral | rsc.org |

| Cu(I) | 2-(5-phenyl-1H-pyrazol-3-yl)pyridine | [Cu(L)(dppbz)]BF₄ | Distorted Tetrahedral | nih.gov |

| Zn(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | [ZnCl₂(C₁₀H₁₁N₃)] | Distorted Tetrahedral | unicam.it |

Table 1: Representative Transition Metal Complexes with Pyrazole-Pyridine Ligands.

The coordination chemistry of this compound with main group elements and lanthanides/actinides is less explored compared to transition metals. However, studies on related pyrazole-containing ligands suggest potential for complex formation.

Main Group Metals: Research on the coordination of pyrazole-based ligands with main group metals exists. For example, complexes of sodium with 3,5-dimethyl-1H-pyrazole have been synthesized, showing various coordination modes including monodentate and bridging interactions. rsc.org

Lanthanide/Actinide Metals: While there is no specific information on complexes of this compound with lanthanides or actinides, related N-donor ligands have been investigated for their potential in actinide/lanthanide separation. nih.gov For instance, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine has been studied as a ligand for this purpose, forming 1:1 complexes with curium. nih.gov This suggests that pyrazole-pyridine scaffolds can indeed coordinate to f-block elements.

Coordination Modes and Binding Affinities

The this compound ligand can adopt different coordination modes depending on the metal center, the other ligands present in the coordination sphere, and the reaction conditions.

The primary coordination modes for this compound are monodentate and bidentate.

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through either the pyridine nitrogen or one of the pyrazole nitrogens. While possible, this mode is less common when the ligand can act as a chelate. Monodentate coordination of pyrazole has been observed in some sodium complexes. rsc.org

Bidentate Coordination: The most common and stable coordination mode for this compound is bidentate, where both the pyridine nitrogen and the N2 nitrogen of the pyrazole ring bind to the same metal center. This forms a stable five-membered chelate ring. This N,N'-chelation is prevalent in the transition metal complexes of analogous pyrazole-pyridine ligands. unicam.itmdpi.comnih.gov

A comparison of these coordination modes is provided in the table below.

| Coordination Mode | Description | Common With |

| Monodentate | Ligand binds through a single nitrogen atom (either pyridine or pyrazole). | Main group metals under certain conditions. |

| Bidentate (N,N'-chelating) | Ligand binds through both the pyridine nitrogen and the pyrazole N2 nitrogen. | Most transition metals (Ru, Ir, Cu, Zn). |

Table 2: Coordination Modes of this compound.

The formation of a five-membered chelate ring upon bidentate coordination of this compound is a key factor contributing to the stability of its metal complexes. The stability of this chelate ring is influenced by several factors:

The Chelate Effect: The formation of a chelate ring is entropically favored over the coordination of two separate monodentate ligands, leading to more stable complexes.

Ring Size: Five-membered chelate rings are generally very stable due to minimal ring strain.

Metal Ion Properties: The size and Lewis acidity of the metal ion affect the stability of the chelate.

Ligand Bite Angle: The N-M-N angle, or bite angle, of the chelating ligand is crucial. An ideal bite angle, which depends on the preferred geometry of the metal center, leads to a more stable complex.

The stability of the chelate ring is a critical aspect that underpins the utility of this compound and related ligands in various applications, from catalysis to materials science.

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes containing this compound are intrinsically linked to the coordination environment imposed by the ligand around the central metal ion. This section explores these facets through the lenses of Ligand Field Theory, Crystal Field Theory, and an examination of their resulting magnetic properties.

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide fundamental frameworks for understanding the electronic structure of transition metal complexes. In complexes of this compound, the ligand typically acts as a bidentate N,N-donor, coordinating through the pyridine nitrogen and one of the pyrazole nitrogens. The interaction between the metal d-orbitals and the ligand's lone pairs of electrons leads to the splitting of the d-orbitals into different energy levels.

In an octahedral complex, the five d-orbitals split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dz², dx²-y²). libretexts.orgyoutube.com The energy difference between these sets is denoted as Δo (the crystal field splitting energy). The magnitude of Δo is influenced by the nature of the metal ion and the ligand field strength.

The general spectrochemical series is as follows: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO. wikipedia.org

The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of substituents on the pyridine and pyrazole rings, can fine-tune its ligand field strength. The methyl group on the pyrazole ring is an electron-donating group, which may slightly increase the electron density on the coordinating nitrogen, potentially leading to a stronger ligand field compared to an unsubstituted pyrazolylpyridine.

The magnetic properties of metal complexes with this compound are a direct consequence of their electronic structure, specifically the filling of the d-orbitals. The magnitude of the crystal field splitting (Δo) versus the spin-pairing energy (P) determines the spin state of the complex.

High-spin state: When Δo < P, electrons will occupy the higher energy eg orbitals before pairing in the lower energy t2g orbitals, leading to a maximum number of unpaired electrons.

Low-spin state: When Δo > P, it is energetically more favorable for electrons to pair in the t2g orbitals before occupying the eg orbitals, resulting in a minimum number of unpaired electrons.

Iron(II) complexes with structurally similar 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands are well-known to exhibit spin crossover (SCO) behavior. nih.govmdpi.comacs.orgacs.orgresearchgate.net This phenomenon involves a transition between the high-spin (HS) and low-spin (LS) states in response to external stimuli such as temperature, pressure, or light. For instance, the complex [Fe(L)₂]X₂ (where L is 2,6-di{4-fluoropyrazol-1-yl}pyridine) shows an abrupt spin transition with a narrow thermal hysteresis loop. acs.org At low temperatures, these complexes are typically in the diamagnetic low-spin state (S=0), and as the temperature increases, they transition to the paramagnetic high-spin state (S=2). nih.gov

While direct magnetic studies on complexes of this compound are not extensively documented, it is plausible that its iron(II) complexes could also exhibit spin crossover, given the moderate ligand field strength it is expected to possess. The magnetic susceptibility of such complexes would be temperature-dependent, with the effective magnetic moment (μeff) changing significantly around the transition temperature (T1/2).

For other transition metals, the spin state is often more predictable. For example, Co(II) complexes with pyrazole-based ligands are typically high-spin with a distorted octahedral geometry. researchgate.net Manganese(II) complexes with pyrazole-containing ligands also tend to be high-spin. mdpi.comresearchgate.netmdpi.com

| Metal Ion | Typical Geometry | Expected Spin State with this compound | Rationale/Supporting Evidence |

| Fe(II) | Octahedral | Potentially Spin Crossover (SCO) | Analogous 2,6-di(pyrazol-1-yl)pyridine complexes exhibit SCO. nih.govacs.orgacs.org |

| Co(II) | Octahedral (distorted) | High-spin | Pyrazole-based ligands often form high-spin Co(II) complexes. researchgate.net |

| Ni(II) | Octahedral | High-spin | Generally forms high-spin octahedral complexes unless with very strong field ligands. |

| Cu(II) | Octahedral (Jahn-Teller distorted) | High-spin (1 unpaired electron) | Most Cu(II) complexes are high-spin. |

| Mn(II) | Octahedral | High-spin | Typically forms high-spin complexes due to the d⁵ configuration. mdpi.commdpi.com |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox properties, which are crucial for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a common technique used to study the oxidation and reduction processes of these complexes.

While specific electrochemical data for complexes of this compound are limited, studies on related pyrazole-pyridine complexes offer valuable comparisons. For instance, transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have been shown to undergo quasi-reversible one-electron transfer processes. analis.com.my The redox potentials are dependent on the metal center. For example, the Cu(II)/Cu(I) and Fe(III)/Fe(II) couples in these systems show distinct potentials. analis.com.my

In general, the electrochemical properties of complexes with this compound will be influenced by:

The Metal Center: The inherent redox potential of the metal ion is a primary determinant.

The Ligand Environment: The electronic properties of the this compound ligand can stabilize or destabilize different oxidation states of the metal. The π-acceptor capability of the pyridine and pyrazole rings can influence the electron density at the metal center.

Ancillary Ligands and Counter-ions: Other components of the coordination sphere can also affect the redox potentials.

For iridium(III) complexes with related pyrazolyl-pyridine ancillary ligands, reversible oxidation and reduction waves have been observed in their cyclic voltammograms, indicating stable electrochemical behavior. oup.com

| Complex Type (Related Systems) | Redox Couple | Potential (V vs. reference) | Technique | Reference |

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cu(II)/Cu(I) | Epc = 0.03, Epa = 0.75 | CV | analis.com.my |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Fe(III)/Fe(II) | Epc = -0.67, Epa = -0.47 | CV | analis.com.my |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | Ni(II)/Ni(I) | Epc = 0.12, Epa = 0.71 | CV | analis.com.my |

| Cationic Ir(III) complex | Ir(IV)/Ir(III) | ~1.5 (oxidation) | CV | oup.com |

| Cationic Ir(III) complex | Ir(III)/Ir(II) | ~-1.5 (reduction) | CV | oup.com |

Note: The data presented is for related pyrazole-containing ligand systems and serves as an illustrative guide.

Photophysical Properties of Luminescent Metal Complexes

Metal complexes incorporating pyrazole-pyridine ligands have shown significant promise in the field of photoluminescence, with potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (IL) transitions.

Iridium(III) complexes are particularly noteworthy for their high phosphorescence quantum efficiencies. For example, iridium(III) complexes with 2-(3-methyl-1H-pyrazol-5-yl)pyridine as an ancillary ligand have been synthesized and shown to exhibit bright green light emission with high quantum yields (0.76–0.82). rsc.org The emission properties can be tuned by modifying the substituents on the pyrazole and pyridine rings.

Copper(I) complexes with pyrazole-pyridine ligands have also emerged as efficient emitters, often displaying thermally activated delayed fluorescence (TADF). rsc.orgnih.gov These complexes can achieve high photoluminescence quantum yields, with emission colors ranging from blue-green to yellow-green. rsc.org For instance, a Cu(I) complex with a 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridine ligand exhibited a quantum yield of 91% in the solid state. rsc.org

The photophysical properties of metal complexes with this compound are expected to be influenced by:

The Metal Ion: Heavy metal ions like iridium(III) and osmium(II) promote spin-orbit coupling, which facilitates intersystem crossing and leads to efficient phosphorescence. ntu.edu.tw

The Ligand Structure: The energy levels of the ligand's frontier molecular orbitals will dictate the energy of the emissive state.

The Rigidity of the Complex: A rigid coordination environment can minimize non-radiative decay pathways, thereby enhancing luminescence quantum yields.

| Metal Complex System (Related Ligands) | Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Emissive State | Reference |